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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid composition of goat and sheep

milk, supported by experimental data. The information is intended to assist researchers,

scientists, and professionals in drug development in understanding the nuanced differences

between these two common milk sources.

Quantitative Analysis of Fatty Acid Composition
The fatty acid profiles of goat and sheep milk exhibit notable differences, particularly in the

concentrations of saturated, monounsaturated, and polyunsaturated fatty acids. The following

table summarizes the quantitative data from multiple studies.
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Fatty Acid
Category

Fatty Acid
Goat Milk (%
of total fatty
acids)

Sheep Milk (%
of total fatty
acids)

Key
Differences &
Observations

Saturated Fatty

Acids (SFA)
Total SFA 62.0 - 70.02% 64.23 - 71.35%

Sheep milk

generally

contains a

slightly higher or

comparable

percentage of

total saturated

fats.[1][2][3]

Caproic Acid

(C6:0)
Higher Lower

Goat milk is

notably richer in

caproic acid.[4]

[5][6]

Caprylic Acid

(C8:0)
Higher Lower

Goat milk

consistently

shows higher

levels of caprylic

acid.[4][5][6]

Capric Acid

(C10:0)
Higher Lower

Goat milk has a

significantly

higher

concentration of

capric acid.[4][5]

[6]

Palmitic Acid

(C16:0)
Lower Higher

Palmitic acid is a

major fatty acid

in both, but

typically more

abundant in

sheep milk.[2][7]

Stearic Acid

(C18:0)

Lower Higher Sheep milk

contains a higher

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://kneopen.com/kne-life/article/view/6161/5698/
https://knepublishing.com/index.php/KnE-Life/article/download/6161/11557
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20153127615
https://www.researchgate.net/figure/Fatty-acids-profile-in-goat-sheep-and-cow-milk_tbl1_259495733
https://www.ijcmas.com/9-10-2020/A.%20J.%20Pandya,%20et%20al.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066999/
https://www.researchgate.net/figure/Fatty-acids-profile-in-goat-sheep-and-cow-milk_tbl1_259495733
https://www.ijcmas.com/9-10-2020/A.%20J.%20Pandya,%20et%20al.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066999/
https://www.researchgate.net/figure/Fatty-acids-profile-in-goat-sheep-and-cow-milk_tbl1_259495733
https://www.ijcmas.com/9-10-2020/A.%20J.%20Pandya,%20et%20al.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8066999/
https://knepublishing.com/index.php/KnE-Life/article/download/6161/11557
https://www.mdpi.com/2076-3417/12/6/2809
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proportion of

stearic acid.[2][5]

Monounsaturate

d Fatty Acids

(MUFA)

Total MUFA ~24.46% ~22.10%

Goat milk tends

to have a slightly

higher

percentage of

monounsaturate

d fats.[3]

Oleic Acid

(C18:1n9c)

Higher (up to

28.7%)
Lower

Goat milk can

contain

significantly more

oleic acid, a key

MUFA.[2]

Polyunsaturated

Fatty Acids

(PUFA)

Total PUFA ~4.67% ~6.54%

Sheep milk

generally

presents a higher

content of

polyunsaturated

fats.[3]

Linoleic Acid

(C18:2)
Higher Lower

Goat milk is

reported to have

higher levels of

linoleic acid.[5][6]

Conjugated

Linoleic Acid

(CLA)

Lower Higher

Sheep milk is

often found to

have a higher

concentration of

beneficial CLA.

[7][8]

Health Implications of Fatty Acid Profiles
The distinct fatty acid compositions of goat and sheep milk have several health and nutritional

implications. Goat milk's higher content of short- and medium-chain fatty acids (caproic,
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caprylic, and capric acids) contributes to its easier digestibility compared to other types of milk.

[6] These fatty acids are more readily absorbed in the intestine.

Conversely, sheep milk's higher proportion of polyunsaturated fatty acids, including conjugated

linoleic acid (CLA), may offer various health benefits.[9] Research suggests that CLA has

potential anti-inflammatory, anti-carcinogenic, and immune-modulatory properties.[9]

Furthermore, the lower atherogenicity and thrombogenicity indices of goat milk suggest it may

be more favorable for cardiovascular health.[2][10]

Experimental Protocols
The determination of fatty acid profiles in milk is primarily conducted using gas chromatography

(GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). The general

methodology involves the following key steps:

Lipid Extraction: Lipids are extracted from the milk sample. A common method is the Bligh

and Dyer method, which uses a chloroform-methanol-water solvent system to separate the

lipid fraction.[11]

Fatty Acid Methyl Ester (FAME) Preparation: The extracted triglycerides are then converted

into fatty acid methyl esters (FAMEs) through a process of transesterification. This is a

crucial step to make the fatty acids volatile for GC analysis. Both acid-catalyzed (e.g., using

boron trifluoride in methanol) and base-catalyzed (e.g., using sodium methoxide) methods

are employed.[12][13]

Gas Chromatography Analysis: The FAMEs are injected into a gas chromatograph. The

different FAMEs are separated based on their boiling points and polarity as they pass

through a long capillary column.[13][14]

Detection and Quantification: As the separated FAMEs exit the column, they are detected by

a flame ionization detector (FID) or a mass spectrometer (MS).[13][14] The area under each

peak in the resulting chromatogram is proportional to the concentration of that specific fatty

acid. By comparing the peak areas to those of known standards, the relative percentage of

each fatty acid in the sample can be determined.

Visualizing the Experimental Workflow
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The following diagram illustrates the typical workflow for the analysis of fatty acids in milk

samples.

Sample Preparation Derivatization Analysis

Milk Sample (Goat or Sheep) Centrifugation Lipid Extraction
(e.g., Bligh & Dyer)

Transesterification to FAMEs
(Acid or Base Catalysis) Gas Chromatography (GC) Separation Detection (FID or MS) Data Analysis & Quantification

Click to download full resolution via product page

Caption: Experimental workflow for fatty acid analysis in milk.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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